molecular formula C8H7F2NO2 B2682352 2,4-Difluoro-1-(2-nitroethyl)benzene CAS No. 2229359-43-5

2,4-Difluoro-1-(2-nitroethyl)benzene

Cat. No.: B2682352
CAS No.: 2229359-43-5
M. Wt: 187.146
InChI Key: BEUVKIJDAATYLY-UHFFFAOYSA-N
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Description

2,4-Difluoro-1-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H7F2NO2 It is characterized by the presence of two fluorine atoms and a nitroethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1-(2-nitroethyl)benzene typically involves the nitration of 2,4-difluorotoluene. The process begins with the introduction of a nitro group to the ethyl side chain of the benzene ring. This can be achieved through a nitration reaction using nitric acid and sulfuric acid as reagents under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the reaction of 2,4-difluorotoluene with potassium fluoride in the presence of a sulfone compound. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-1-(2-nitroethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Potassium fluoride and a sulfone compound.

Major Products Formed:

    Reduction: 2,4-Difluoro-1-(2-aminoethyl)benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-1-(2-nitroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Difluoro-1-(2-nitroethyl)benzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2,4-Difluoronitrobenzene
  • 1-Nitro-2,4-difluorobenzene
  • 1,3-Difluoro-4-nitrobenzene

Comparison: 2,4-Difluoro-1-(2-nitroethyl)benzene is unique due to the presence of the nitroethyl group, which imparts distinct chemical properties compared to its analogs. The additional ethyl group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2,4-difluoro-1-(2-nitroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUVKIJDAATYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229359-43-5
Record name 2,4-difluoro-1-(2-nitroethyl)benzene
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